

Using CRISPRi to Interrogate the Essentiality of the Acyltransferase PatA in Mycobacteria

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Compound of Interest

Compound Name: *PatA protein*

Cat. No.: *B1176018*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of mycobacterial genetics and tuberculosis research.

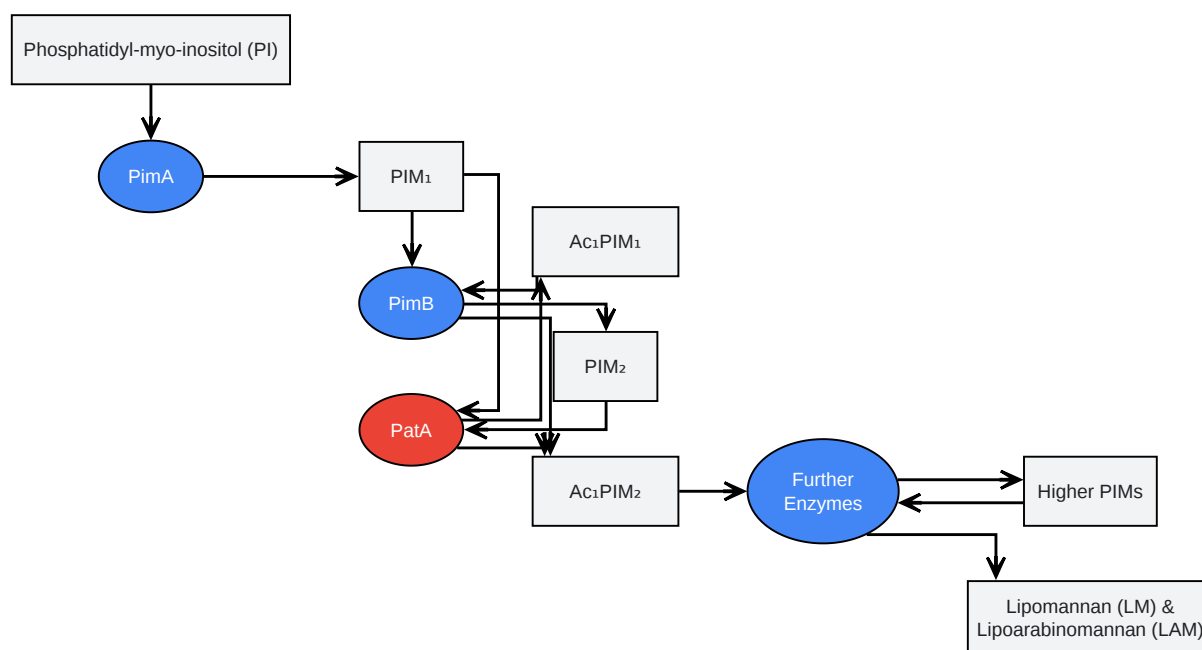
Introduction: The emergence of drug-resistant *Mycobacterium tuberculosis* necessitates the identification and validation of novel drug targets. The mycobacterial cell envelope, a complex and unique structure, is a rich source of such targets. Phosphatidyl-myo-inositol mannosides (PIMs) are essential glycolipids in this envelope, and their biosynthetic pathway is critical for bacterial viability. PatA, a membrane-associated acyltransferase, catalyzes the first acylation step in PIM synthesis. Genetic studies have suggested that *patA* is an essential gene in *M. tuberculosis*, making it a promising candidate for therapeutic intervention.^{[1][2]}

Clustered Regularly Interspaced Short Palindromic Repeats interference (CRISPRi) has emerged as a powerful and versatile tool for programmable gene silencing in mycobacteria.^{[3][4][5]} This system utilizes a nuclease-dead Cas9 (dCas9) protein guided by a small guide RNA (sgRNA) to bind to a specific DNA target, sterically blocking transcription.^{[3][6]} The anhydrotetracycline (ATc)-inducible nature of many mycobacterial CRISPRi systems allows for titratable control of gene expression, enabling the study of essential gene function.^{[1][6]} This application note provides a detailed protocol for utilizing a dCas9Sth1-based CRISPRi system to study the essentiality of *patA* in mycobacteria.

Key Concepts and Signaling Pathways

PatA is a crucial enzyme in the biosynthesis of PIMs. It transfers a palmitoyl group to phosphatidyl-myo-inositol monomannoside (PIM₁) or dimannoside (PIM₂) to form acylated PIMs (Ac₁PIM₁ or Ac₁PIM₂). These molecules are precursors for more complex and immunomodulatory lipoglycans like lipomannan (LM) and lipoarabinomannan (LAM), which are integral to the mycobacterial cell wall architecture and host-pathogen interactions.[1][7]

PIM Biosynthesis Pathway



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Caption: The role of PatA in the PIM biosynthesis pathway.

Data Presentation

While direct CRISPRi-mediated knockdown data for *patA* is not yet extensively published, studies using conditional mutants have demonstrated its essentiality. The following tables summarize the expected quantitative outcomes from the depletion of PatA, based on data from

a *patA* conditional mutant study. These data serve as a benchmark for what can be expected when using CRISPRi to silence *patA*.

Table 1: Effect of *patA* Silencing on Mycobacterial Growth in vitro

Condition	Doubling Time (hours)	Colony Forming Units (CFU/mL) after 6 days
<i>patA</i> expressing (No ATc)	24 ± 2	5 × 10 ⁷ ± 1.5 × 10 ⁷
<i>patA</i> silenced (+ ATc)	Growth Arrest	2 × 10 ⁴ ± 0.8 × 10 ⁴

Data are representative and adapted from conditional mutant studies.

Table 2: Quantification of *patA* mRNA Levels Upon CRISPRi Induction

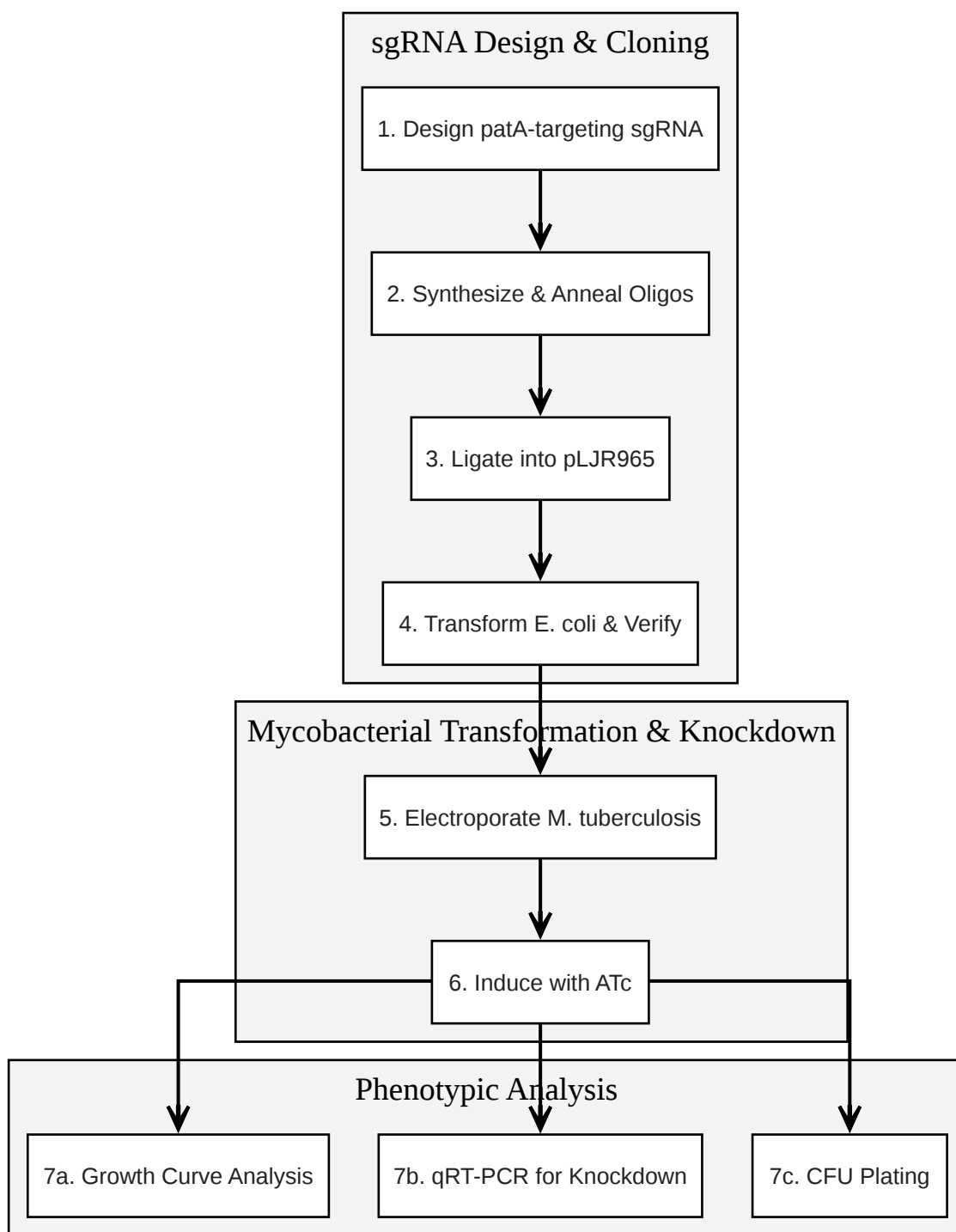
Strain	Inducer (ATc)	Fold Change in <i>patA</i> mRNA
<i>M. tuberculosis</i> + pLJR965-sgRNA(<i>patA</i>)	-	1.0 (baseline)
<i>M. tuberculosis</i> + pLJR965-sgRNA(<i>patA</i>)	+	~20-100 fold decrease
<i>M. tuberculosis</i> + pLJR965-sgRNA(control)	+	No significant change

Expected results based on the efficacy of the dCas9Sth1 CRISPRi system on other essential genes.[3]

Experimental Protocols

The following protocols describe the methodology for constructing a *patA*-targeting CRISPRi strain and assessing the phenotypic consequences of *patA* knockdown.

Experimental Workflow



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Caption: Workflow for studying PatA essentiality using CRISPRi.

Protocol 1: Construction of a patA-targeting CRISPRi Plasmid

This protocol is adapted from established methods for the dCas9Sth1 system.[\[3\]](#)[\[5\]](#)

1.1. sgRNA Design:

- Identify the DNA sequence of the *patA* gene (Rv2611c) in your *M. tuberculosis* strain of interest.
- Use an online sgRNA design tool for mycobacteria to identify potent sgRNA sequences targeting the non-template strand of *patA*. The tool should account for the protospacer adjacent motif (PAM) for *S. thermophilus* Cas9 (NNAGAAW and other permissive variants).
[\[3\]](#)
- Select 2-3 sgRNAs with high predicted on-target scores and minimal off-target potential.

1.2. Oligonucleotide Preparation:

- For each sgRNA, design two complementary oligonucleotides. Add GGGA to the 5' end of the forward oligo and AAAC to the 5' end of the reverse oligo to facilitate cloning into the BsmBI-digested vector.
- Resuspend lyophilized oligos in nuclease-free water to a stock concentration of 100 μ M.
- Anneal the oligos:
 - Mix 2 μ L of each 100 μ M oligo pair with 46 μ L of annealing buffer (10 mM Tris, pH 8.0; 50 mM NaCl; 1 mM EDTA).
 - Heat at 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C per minute in a thermocycler.

1.3. Vector Preparation and Ligation:

- Digest the mycobacterial CRISPRi vector (pLJR965 for *M. tuberculosis*) with the BsmBI restriction enzyme.
- Gel purify the linearized vector backbone.
- Set up the ligation reaction:

- ~50 ng of BsmBI-digested pLJR965
- 1 μ L of annealed oligo duplex (diluted 1:200)
- 1 μ L of T4 DNA ligase
- 1 μ L of 10x T4 DNA ligase buffer
- Nuclease-free water to a final volume of 10 μ L
- Incubate at room temperature for 1-2 hours or at 16°C overnight.

1.4. Transformation and Verification:

- Transform the ligation product into competent *E. coli* (e.g., DH5 α).
- Plate on LB agar containing kanamycin (50 μ g/mL).
- Select single colonies, grow overnight cultures, and isolate plasmids using a miniprep kit.
- Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Electroporation of *M. tuberculosis*

2.1. Preparation of Electrocompetent Cells:

- Grow *M. tuberculosis* in 50 mL of 7H9 broth supplemented with OADC and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.6-0.8).
- Pellet the cells by centrifugation at 4,000 x g for 10 minutes.
- Wash the cells three times with ice-cold 10% glycerol.
- Resuspend the final cell pellet in 1/10th of the original volume with 10% glycerol.
- Aliquot into 100 μ L volumes and store at -80°C.

2.2. Electroporation:

- Thaw an aliquot of electrocompetent cells on ice.
- Add 1-2 μg of the verified pLJR965-sgRNA(patA) plasmid to the cells.
- Transfer the cell/DNA mixture to a pre-chilled 0.2 cm gap electroporation cuvette.
- Electroporate using the following settings: 2.5 kV, 25 μF , 1000 Ω .
- Immediately add 1 mL of 7H9 broth and recover for 24 hours at 37°C.
- Plate on 7H10 agar containing kanamycin (25 $\mu\text{g}/\text{mL}$).
- Incubate at 37°C for 3-4 weeks until colonies appear.

Protocol 3: Phenotypic Analysis of patA Knockdown

3.1. Growth Curve Analysis:

- Inoculate triplicate cultures of the *M. tuberculosis* CRISPRi strain into 7H9 broth with kanamycin.
- Grow to an OD_{600} of ~ 0.2 .
- Dilute the cultures to a starting OD_{600} of 0.05 in fresh 7H9 broth.
- For the knockdown condition, add anhydrotetracycline (ATc) to a final concentration of 100-500 ng/mL. A dose-response curve with varying ATc concentrations is recommended.[\[1\]](#)
- For the control condition, add an equivalent volume of the ATc solvent (e.g., ethanol).
- Incubate at 37°C with shaking.
- Measure the OD_{600} at regular intervals (e.g., every 24 hours) for 7-14 days.
- Plot OD_{600} versus time to visualize the effect on growth.

3.2. Viability Assay (CFU Determination):

- At selected time points during the growth curve experiment, take aliquots from both induced and uninduced cultures.
- Prepare serial 10-fold dilutions in 7H9 broth.
- Plate 100 μ L of appropriate dilutions onto 7H10 agar plates.
- Incubate at 37°C for 3-4 weeks.
- Count the colonies to determine the CFU/mL.

3.3. Quantification of *patA* Knockdown by qRT-PCR:

- Harvest mycobacterial cells from induced (+ATc) and uninduced (-ATc) cultures at mid-log phase (or a desired time point post-induction).
- Extract total RNA using a suitable method (e.g., TRIzol with bead beating).
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize cDNA using a reverse transcription kit with random primers.
- Perform quantitative real-time PCR (qPCR) using primers specific for *patA* and a housekeeping gene (e.g., *sigA*) for normalization.
- Calculate the fold change in *patA* expression in the induced sample relative to the uninduced sample using the $\Delta\Delta C_t$ method.

Conclusion

The CRISPRi system offers a robust and titratable method for studying essential genes like *patA* in mycobacteria. By silencing *patA*, researchers can confirm its essentiality, investigate the physiological consequences of its depletion, and validate it as a target for novel anti-tubercular drugs. The protocols outlined here provide a comprehensive framework for conducting these studies, from the initial construction of the CRISPRi strain to the quantitative analysis of the resulting phenotypes. This approach will be invaluable for advancing our understanding of mycobacterial physiology and accelerating drug discovery efforts.

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References

- 1. Investigating essential gene function in Mycobacterium tuberculosis using an efficient CRISPR interference system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilization of CRISPR interference to investigate the contribution of genes to pathogenesis in a macrophage model of Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Programmable transcriptional repression in mycobacteria using an orthogonal CRISPR interference platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating essential gene function in Mycobacterium tuberculosis using an efficient CRISPR interference system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRISPR Interference (CRISPRi) for Targeted Gene Silencing in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | CRISPRi-mediated characterization of novel anti-tuberculosis targets: Mycobacterial peptidoglycan modifications promote beta-lactam resistance and intracellular survival [frontiersin.org]
- 7. CRISPRi chemical genetics and comparative genomics identify genes mediating drug potency in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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